molecular formula C4H7ClO3S B13529485 2-Hydroxycyclobutane-1-sulfonyl chloride

2-Hydroxycyclobutane-1-sulfonyl chloride

Cat. No.: B13529485
M. Wt: 170.62 g/mol
InChI Key: DQBXHZSNYSILAF-UHFFFAOYSA-N
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Description

2-Hydroxycyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C₄H₇ClO₃S It is a sulfonyl chloride derivative, characterized by the presence of a cyclobutane ring substituted with a hydroxyl group and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxycyclobutane-1-sulfonyl chloride typically involves the chlorosulfonation of 2-hydroxycyclobutane. This process can be carried out using reagents such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced techniques such as photoredox catalysis with potassium poly(heptazine imide) has been explored to enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxycyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Hydroxycyclobutane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonyl derivatives, depending on the nucleophile involved. The hydroxyl group on the cyclobutane ring can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxycyclobutane-1-sulfonyl chloride is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and allows for specific applications in research and industry .

Properties

Molecular Formula

C4H7ClO3S

Molecular Weight

170.62 g/mol

IUPAC Name

2-hydroxycyclobutane-1-sulfonyl chloride

InChI

InChI=1S/C4H7ClO3S/c5-9(7,8)4-2-1-3(4)6/h3-4,6H,1-2H2

InChI Key

DQBXHZSNYSILAF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1O)S(=O)(=O)Cl

Origin of Product

United States

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